4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a fluorine atom, a methoxybenzenesulfonyl group, and a thiophene ring
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Mechanism of Action
The mechanism by which 4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of the methoxybenzenesulfonyl group and the thiophene ring, which are not commonly found together in similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMCDQVNWQNWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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